molecular formula C4H8N2 B116786 3-(Methylamino)propanenitrile CAS No. 693-05-0

3-(Methylamino)propanenitrile

Cat. No. B116786
CAS RN: 693-05-0
M. Wt: 84.12 g/mol
InChI Key: UNIJBMUBHBAUET-UHFFFAOYSA-N
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Description

3-(Methylamino)propanenitrile, also known as N-Methyl-β-alaninenitrile, is a chemical compound with the formula C4H8N2 . It has a molecular weight of 84.1197 .


Molecular Structure Analysis

The molecular structure of 3-(Methylamino)propanenitrile can be represented by the InChI string: InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3 . This indicates that the molecule consists of a propanenitrile group (a three-carbon chain with a nitrile group at one end) and a methylamino group attached to the middle carbon .


Physical And Chemical Properties Analysis

3-(Methylamino)propanenitrile is a liquid at room temperature with a refractive index of 1.432 and a density of 0.899 g/mL at 25 °C . Its molecular weight is 84.12 .

Scientific Research Applications

1. Downstream Processing of Biologically Produced Chemicals

3-(Methylamino)propanenitrile, as an analog to 1,3-propanediol, finds relevance in the downstream processing of biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol. The separation and purification methods for these diols, which are crucial in microbial production, involve intricate processes including evaporation, distillation, and membrane filtration. Research emphasizes the necessity for improved methods to enhance yield, purity, and energy efficiency in these processes (Xiu & Zeng, 2008).

2. Environmental Management and Nitrogen Utilization

Although indirectly related, research into nitrogen management strategies, particularly in tile-drained Midwestern soils, hints at the broader agricultural and environmental contexts where 3-(Methylamino)propanenitrile's chemical relatives are involved. Optimizing nitrogen application to prevent nitrate leaching can be pertinent when considering the cultivation or microbial production of related compounds (Dinnes et al., 2002).

3. Supramolecular Chemistry and Nanotechnology

Compounds structurally similar to 3-(Methylamino)propanenitrile, such as benzene-1,3,5-tricarboxamide, showcase the versatile applications of such molecules in supramolecular chemistry, nanotechnology, and even biomedical applications. Their utility stems from their predictable self-assembly into nanometer-sized structures and their multifunctional nature (Cantekin, de Greef, & Palmans, 2012).

4. Synthesis of Polyfunctional Heteroaromatics

Research into the synthesis of polyfunctional heteroaromatics, which involves compounds like 3-(Methylamino)propanenitrile, reveals the potential for discovering new rearrangements and correcting structural assignments in complex molecules. This knowledge can be crucial in advancing synthetic methods and understanding the chemical behavior of nitrile-containing compounds (Moustafa et al., 2017).

5. Catalysis and Industrial Applications

The catalytic conversion of glycerol to 1,3-propanediol, which shares structural features with 3-(Methylamino)propanenitrile, underscores the industrial and environmental significance of such transformations. Research in this area focuses on optimizing catalysts to improve efficiency and competitiveness in the market, reflecting the industrial potential of related compounds (da Silva Ruy et al., 2020).

Safety And Hazards

The safety data sheet (SDS) for 3-(Methylamino)propanenitrile indicates that it poses certain hazards. It has been classified as Acute Tox. 4 for both dermal and inhalation exposure, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The SDS recommends using personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-(methylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJBMUBHBAUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061004
Record name Propanenitrile, 3-(methylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanenitrile, 3-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-(Methylamino)propanenitrile

CAS RN

693-05-0
Record name 3-(Methylamino)propanenitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(methylamino)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)propionitrile
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Record name Propanenitrile, 3-(methylamino)-
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Record name Propanenitrile, 3-(methylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylaminopropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
KM Marstokk, H Mollendal - Acta Chemica Scandinavica, 1990 - actachemscand.org
Results Microwave spectrum and assignment of the ground vibrational state of the conformer I. Survey spectra revealed a weak and very dense microwave spectrum for H3C-NH-CH2-…
Number of citations: 6 actachemscand.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
A Baldessari, CP Mangone - Journal of Molecular Catalysis B: Enzymatic, 2001 - Elsevier
A lipase-catalyzed procedure is described for the one-pot conversion of carboxylic acids into substituted amides via in-situ formation of the ethyl ester and subsequent aminolysis. The …
Number of citations: 56 www.sciencedirect.com
PM Manoury, JL Binet, AP Dumas… - Journal of medicinal …, 1986 - ACS Publications
A series of iV2-[(acylamino) alkyl]-6, 7-dimethoxy-2, 4-qu: lolinediamines was synthesized as potential-adrenoceptor antagonists. When administered to spontaneously h\ ensive rats at …
Number of citations: 68 pubs.acs.org
K Bretterbauer, C Schwarzinger - Current Organic Synthesis, 2012 - ingentaconnect.com
Melamine (2,4,6-triamino-1,3,5-triazine) was first synthesized by Liebig in 1834 and its industrial application, starting with the development of melamine formaldehyde resins in the late …
Number of citations: 46 www.ingentaconnect.com
AS Bell, Z Yu, JA Hutton, MH Wright… - Journal of Medicinal …, 2020 - ACS Publications
The leishmaniases, caused by Leishmania species of protozoan parasites, are neglected tropical diseases with millions of cases worldwide. Current therapeutic approaches are limited …
Number of citations: 15 pubs.acs.org
S Saldaña-Ruíz, C Soler-Martín, J Llorens - Toxicology letters, 2012 - Elsevier
Allylnitrile, cis-crotononitrile, and 3,3′-iminodipropionitrile are known to cause vestibular toxicity in rodents, and evidence is available indicating that cis-2-pentenenitrile shares this …
Number of citations: 33 www.sciencedirect.com
R Foehr, K Anderson, O Dombrowski, A Foehr, E Foehr - 2023 - researchsquare.com
Background Ehlers-Danlos syndrome Type IV (aka Vascular Ehlers Danlos, or vEDS) is a dominantly inherited mutation in the Collagen 3A1 gene (COL3A1). The disease is …
Number of citations: 2 www.researchsquare.com
D Esquivel‐Alvarado, JD Reed… - Recent Advances in …, 2021 - Wiley Online Library
The lack of analytical methods to determine authenticity of proanthocyanidins (PAC) in functional foods and dietary supplements is a problem in market regulation and development of …
Number of citations: 2 onlinelibrary.wiley.com
DH Lim, YS Son, YH Kim, D Kukkar, KH Kim - Environmental Research, 2022 - Elsevier
In this study, the composition of mainstream smoke was investigated with an emphasis on a list of volatile organic compounds (VOCs: eg, isoprene, acrylonitrile, methyl ethyl ketone, …
Number of citations: 5 www.sciencedirect.com

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